molecular formula C9H10ClN3O2 B1458957 1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1710530-85-0

1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1458957
CAS No.: 1710530-85-0
M. Wt: 227.65 g/mol
InChI Key: PFPHDKVKPPRVQU-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
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Mechanism of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound “1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid” might interact with its targets in a unique way depending on its stereochemistry.

Biochemical Analysis

Biochemical Properties

1-(3-Chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with carbonic anhydrase isoenzymes is a prime example of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been documented, highlighting its importance in cellular metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s biological activity and its ability to modulate cellular processes .

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-7-8(12-3-2-11-7)13-4-1-6(5-13)9(14)15/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPHDKVKPPRVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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